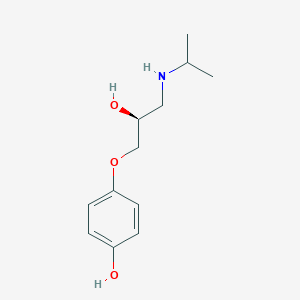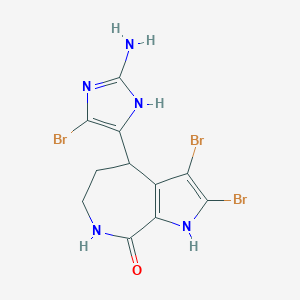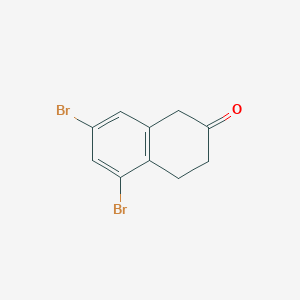
Prenalterol
概要
説明
Prenalterol is a cardiac stimulant which acts as a β 1 adrenoreceptor agonist . It is an aromatic ether and a partial adrenergic agonist with functional beta 1-receptor specificity and inotropic effect . It is effective in the treatment of acute cardiac failure, post-myocardial infarction low-output syndrome, shock, and reducing orthostatic hypotension in the Shy-Drager syndrome .
Synthesis Analysis
Prenalterol exhibits adrenergic agonist activity in spite of an interposed oxymethylene group. The stereospecific synthesis devised for this molecule relies on the fact that the side chain is very similar in oxidation state to that of a sugar . The synthesis of Prenalterol involves the condensation of monobenzone with the epoxide derived from α-D-glucofuranose, which affords the glycosylated derivative. This is followed by hydrolytic removal of the acetonide protecting groups and cleavage of the sugar with periodate to give an aldehyde .
Molecular Structure Analysis
The molecular formula of Prenalterol is C12H19NO3 . The structure of Prenalterol exhibits adrenergic agonist activity in spite of an interposed oxymethylene group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Prenalterol include condensation, hydrolysis, and cleavage reactions .
Physical And Chemical Properties Analysis
Prenalterol is an aromatic ether with a molecular weight of 225.28 g/mol . The molecular formula of Prenalterol is C12H19NO3 .
科学的研究の応用
Chiral Drug Synthesis
Prenalterol is a chiral drug, meaning it has a non-superimposable mirror image. The synthesis of Prenalterol is based on the symmetry-breaking phenomenon, specifically the spontaneous resolution of 4-hydroxyphenyl glycerol ether . This property is crucial in medicinal chemistry as the mirror symmetry characteristics of drugs can significantly impact their effectiveness .
Electrophysiological Effects
Prenalterol has been studied for its electrophysiological effects on the cardiac conduction system . It was administered intravenously at a dose of 100 μg/kg body weight for 5 minutes to 13 patients with signs of sinus node dysfunction and/or conduction defects within or distal to the atrioventricular (AV) node .
Treatment of Sinus Node Dysfunction
In patients with sinus node dysfunction, Prenalterol significantly reduced the corrected sinus node recovery time and atrial refractoriness . This suggests that Prenalterol could be useful in the treatment of patients with sinus node dysfunction .
Treatment of Atrioventricular Conduction Abnormalities
Prenalterol increased the Wenckebach point and decreased the AH interval in patients with AV nodal dysfunction . This indicates that Prenalterol could be beneficial in the treatment of patients with spontaneous or induced atrioventricular conduction abnormalities .
Influence on Crystal Structure
The type of Prenalterol’s supramolecular motif (SMM), as in the case of the related drugs propranolol and pindolol, is a chirality driven property, and is dictated by the enantiomeric composition of the crystals . This demonstrates the influence of the chiral polarization of a substance not only on the general (selection of a space group), but also on particular characteristics of matter crystal organization .
Cardiovascular Effects
Prenalterol has been observed to increase heart rate and systolic blood pressure in all patients, suggesting its potential cardiovascular effects .
作用機序
Target of Action
Prenalterol primarily targets the β1 adrenoreceptors . These receptors are part of the adrenergic system and play a crucial role in the regulation of heart function. When activated, they stimulate the heart to increase both the heart rate and contractility.
Mode of Action
Prenalterol acts as an agonist at the β1 adrenoreceptors . This means it binds to these receptors and activates them, mimicking the action of natural neurotransmitters like adrenaline. The activation of β1 adrenoreceptors leads to an increase in heart rate and contractility, enhancing the pumping efficiency of the heart.
Result of Action
The primary result of Prenalterol’s action is an increase in heart rate and contractility . This enhances the heart’s pumping efficiency, improving blood flow throughout the body. This makes Prenalterol potentially useful in conditions where the heart’s pumping ability is compromised, such as heart failure.
Safety and Hazards
特性
IUPAC Name |
4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUKCCWBEDSMEB-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61260-05-7 (hydrochloride) | |
| Record name | Prenalterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023507 | |
| Record name | Prenalterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prenalterol | |
CAS RN |
57526-81-5 | |
| Record name | (-)-Prenalterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57526-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prenalterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prenalterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prenalterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prenalterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRENALTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4G34404CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is prenalterol's primary mechanism of action?
A1: Prenalterol primarily acts as a partial agonist of β1-adrenoceptors, mainly found in the heart. [, , , , , ] This interaction stimulates the receptors, leading to increased cardiac contractility and heart rate. [, , , , ]
Q2: Does prenalterol interact with β2-adrenoceptors?
A2: While prenalterol exhibits an affinity for both β1- and β2-adrenoceptors, its stimulatory effect is predominantly observed on β1-adrenoceptors. [, , ] Some studies suggest it might act as a weak antagonist or have minimal agonistic activity at β2-adrenoceptors. [, ]
Q3: Does prenalterol affect cAMP levels in the heart?
A3: Interestingly, despite its inotropic effects, prenalterol does not induce a significant increase in cAMP content in the cat heart, unlike the non-selective β-agonist isoprenaline. [] This finding suggests alternative pathways or a high sensitivity of the inotropic response to minimal cAMP changes might be involved.
Q4: How do the effects of prenalterol differ from the full agonist isoprenaline?
A4: Although both prenalterol and isoprenaline augment myocardial relaxation more than contraction, prenalterol exhibits a slower response development. [] Additionally, the effect on relaxation follows a more prolonged time course compared to its effect on contraction. []
Q5: Does prenalterol interact with α-adrenoceptors?
A5: Studies indicate that prenalterol does not exhibit functionally relevant interactions with α-adrenoceptors in the myocardium. [, ]
Q6: What is the molecular formula and weight of prenalterol?
A6: The provided research papers do not explicitly state the molecular formula and weight of prenalterol. Further investigation in chemical databases would be required for this information.
Q7: Is there any spectroscopic data available for prenalterol?
A7: The papers primarily focus on prenalterol's pharmacological properties and do not delve into detailed spectroscopic characterization.
Q8: How stable is prenalterol under different conditions?
A8: The provided research does not provide comprehensive data on prenalterol's stability under various conditions.
Q9: What is the route of administration for prenalterol in the presented studies?
A9: The research papers discuss both intravenous and oral administration of prenalterol. [, , , , , , , , , , , , , , , , , , , , , ]
Q10: How is prenalterol metabolized and excreted?
A10: Prenalterol is metabolized to varying extents in different species. [] In humans, approximately 20% of an oral dose is excreted unchanged, with the primary metabolite being the phenolic sulfate ester. [] The majority of the administered dose is excreted in the urine within 24 hours across species. []
Q11: Does prenalterol have a long duration of action?
A11: Compared to other inotropic agents like dobutamine, prenalterol demonstrates a considerably longer hemodynamic half-life. [] Animal studies suggest its inotropic effects can persist for extended periods after a single dose. []
Q12: What are the observed hemodynamic effects of prenalterol?
A12: Prenalterol consistently demonstrates positive inotropic and chronotropic effects. [, , , , , , , , , , ] It increases cardiac output, stroke volume, and heart rate, while reducing left ventricular filling pressure and systemic vascular resistance. [, , , , , , , , , , ]
Q13: Has prenalterol been investigated for the treatment of heart failure?
A13: Yes, multiple studies explored prenalterol's potential in treating heart failure. [, , , , , , , , , ] While some studies show improvements in hemodynamic parameters and functional capacity, others report limited long-term benefits compared to conventional therapies.
Q14: Can prenalterol reverse the effects of β-blockers?
A14: Prenalterol has been investigated as a potential antidote for β-blocker overdose or to counteract unwanted cardiac effects. [, , , ] Studies suggest it can reverse the myocardial depression induced by β-blockade, potentially acting as an effective countermeasure.
Q15: Are there any safety concerns regarding prenalterol use?
A15: While the provided research papers highlight the beneficial effects of prenalterol, they also mention potential side effects, particularly in specific patient populations or at higher doses. [, ] Some studies report tachycardia, arrhythmias, and angina as potential adverse events. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)










